

# 8-Oxotetradecanoic Acid: A Technical Guide to Metabolic & Signaling Functions

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## Compound of Interest

Compound Name: 8-Oxotetradecanoic acid

CAS No.: 39747-88-1

Cat. No.: B150441

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## Executive Summary

**8-Oxotetradecanoic acid** (also known as 8-ketomyristic acid or 8-oxomyristic acid) is a specific oxidized derivative of myristic acid (C14:0). While often overlooked in standard lipidomics panels, it occupies a critical niche at the intersection of fatty acid oxidation, sphingolipid biosynthesis modulation, and histone deacetylase (HDAC) inhibition pharmacophores.

This guide analyzes **8-oxotetradecanoic acid** not merely as a metabolic intermediate, but as a bioactive lipid signal. It details its role as a degradation product of the potent immunosuppressant Myriocin, its structural significance in designing HDAC inhibitors (like Apicidin), and its predicted activity as a PPAR

ligand.

## Part 1: Chemical Identity & Physicochemical Profile

**8-Oxotetradecanoic acid** is a keto-fatty acid characterized by a carbonyl group at the C8 position of a 14-carbon saturated chain. This "mid-chain" oxidation confers unique solubility

and reactivity profiles compared to its parent fatty acid, myristic acid.

### Table 1: Physicochemical Properties

Property	Data	Significance
IUPAC Name	8-Oxotetradecanoic acid	Standard nomenclature for database search.
Common Synonyms	8-Ketomyristic acid; 8-Oxomyristic acid	Used interchangeably in metabolic literature.
Molecular Formula	C H O	Monoketo-monocarboxylic acid.
Molecular Weight	242.36 g/mol	Detectable in negative ion mode MS (m/z ~241).
LogP (Predicted)	~3.5 - 4.0	Less lipophilic than myristic acid (LogP ~6.1); higher cytosolic mobility.
pKa (COOH)	~4.8	Anionic at physiological pH; requires transport proteins (e.g., FABP).
Key Structural Motif	C8-Ketone	Critical for zinc chelation (HDACs) and hydrogen bonding in receptor pockets.

## Part 2: Cellular Signaling Mechanisms

The signaling relevance of **8-oxotetradecanoic acid** is tripartite: it acts as a metabolic feedback signal, a sphingolipid modulator, and a pharmacophore template.

### The Nuclear Receptor Axis (PPAR Activation)

Oxidized fatty acids (oxylipins) are endogenous ligands for Peroxisome Proliferator-Activated Receptors (PPARs).

- Mechanism: Unlike native myristic acid, which is a weak PPAR agonist, the introduction of a keto group at C8 increases polarity and alters the ligand-binding domain (LBD) interaction.
- Pathway: **8-Oxotetradecanoic acid** mimics the structure of medium-chain dicarboxylic acid precursors. It is predicted to bind PPAR, triggering the heterodimerization with RXR (Retinoid X Receptor).[1]
- Outcome: Upregulation of genes involved in  $\beta$ -oxidation (e.g., CPT1A, ACOX1), serving as a feed-forward signal to clear excess lipids.

## The Sphingolipid Modulation (The Myriocin Connection)

**8-Oxotetradecanoic acid** is chemically linked to Myriocin (ISP-1), a fungal metabolite that potently inhibits serine palmitoyltransferase (SPT), the rate-limiting enzyme in sphingolipid biosynthesis.

- Relation: Myriocin degradation or metabolic processing can yield **8-oxotetradecanoic acid** derivatives.
- Signaling Implication: In experimental models using Myriocin to deplete sphingolipids, the accumulation of 8-oxo derivatives may act as a secondary signal, indicating "sphingolipid stress" to the cell, potentially activating autophagy pathways.

## HDAC Inhibition Pharmacophore

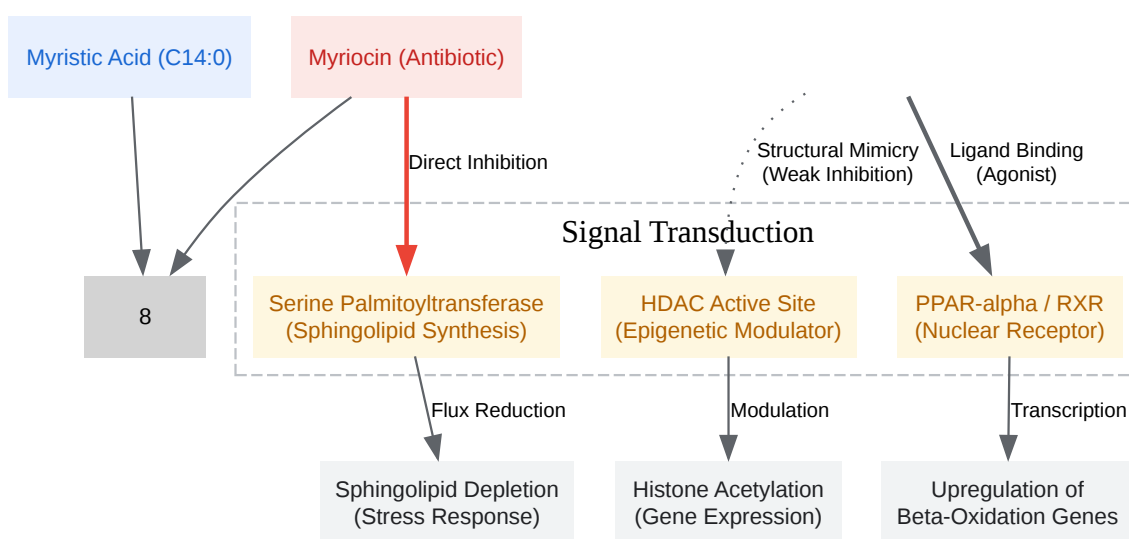
The "8-oxo" motif on a fatty acyl chain is a validated pharmacophore for Histone Deacetylase (HDAC) inhibition.

- Evidence: The cyclic tetrapeptide Apicidin contains 2-amino-8-oxodecanoic acid (Aoda).[2] The ketone group at C8 is essential for its nanomolar affinity to HDACs.

- Signaling: While **8-oxotetradecanoic acid** lacks the zinc-binding hydroxamic acid or amino group of potent inhibitors, it functions as a competitive structural analogue, potentially modulating epigenetic markers (acetylation) in high concentrations.

## Visualization: Signaling Network

The following diagram illustrates the convergence of these pathways.



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Caption: **8-Oxotetradecanoic acid** acts as a central node linking fatty acid oxidation (via PPAR), sphingolipid metabolism (via Myriocin pathways), and epigenetic modulation (via HDAC structural homology).

## Part 3: Experimental Protocols

To study **8-oxotetradecanoic acid**, researchers must synthesize it (as it is not always commercially available in bulk) and detect it using sensitive mass spectrometry.

### Protocol A: Chemical Synthesis (Dess-Martin Oxidation)

This protocol converts 8-hydroxytetradecanoic acid to the 8-oxo derivative.

## Reagents:

- 8-Hydroxytetradecanoic acid (Precursor)
- Dess-Martin Periodinane (DMP) (1.2 eq)<sup>[3]</sup>
- Dichloromethane (DCM), anhydrous
- Sodium thiosulfate (Na

S

O

)<sup>[3]</sup>

## Step-by-Step Workflow:

- Dissolution: Dissolve 1.0 eq of 8-hydroxytetradecanoic acid in anhydrous DCM under Argon atmosphere.
- Oxidation: Add 1.2 eq of Dess-Martin Periodinane portion-wise at 0°C. Allow to warm to room temperature (RT) and stir for 3 hours.
  - Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The product will be less polar than the alcohol.
- Quenching: Add saturated NaHCO

mixed with 10% Na

S

O

(1:1 v/v). Stir vigorously for 20 mins until the phases are clear.

- Extraction: Separate the organic layer, wash with brine, dry over MgSO, and concentrate in vacuo.

- Purification: Recrystallize from Hexane/Ethyl Acetate to obtain white crystalline solid.

## Protocol B: LC-MS/MS Detection in Biological Matrices

Due to the keto group, derivatization is recommended to enhance ionization and chromatographic separation.

Sample Preparation:

- Extraction: Perform Folch extraction (Chloroform:Methanol 2:1) on cell pellets or plasma.
- Derivatization (Methoximation):
  - Resuspend dried lipid extract in 50  $\mu$ L Methoxyamine HCl (2% in Pyridine).
  - Incubate at 60°C for 1 hour. This converts the C8-ketone to a methoxime, stabilizing the molecule and improving MS sensitivity.
- LC Parameters:
  - Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 1.8  $\mu$ m).
  - Mobile Phase A: Water + 0.1% Formic Acid.
  - Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
  - Gradient: 50% B to 95% B over 10 mins.
- MS Parameters (MRM Mode):
  - Precursor Ion: [M-H]  
= 241.2 (Underivatized) or [M+H]  
of derivative.

- Transitions: Optimize for loss of H

O (m/z 223) or cleavage at C8 (alpha-cleavage).

## Part 4: Therapeutic & Research Implications

### Biomarker for Mitochondrial Dysfunction

Accumulation of keto-fatty acids often signals incomplete

-oxidation. In metabolic disorders (e.g., MCAD deficiency), **8-oxotetradecanoic acid** levels may rise as longer chains are partially oxidized but fail to complete the cycle.

### Antifungal Drug Development

Given the structural overlap with Apicidin and Myriocin, **8-oxotetradecanoic acid** serves as a scaffold for designing novel antifungal agents. Modifying the C1-carboxyl group to a hydroxamic acid could yield a hybrid molecule with dual HDAC/sphingolipid inhibitory properties.

### Inter-Kingdom Signaling

In plant-fungal interactions, 8-oxo fatty acids often function as "quorum sensing" mimics. Researchers can use **8-oxotetradecanoic acid** to probe plant defense responses (e.g., jasmonate pathway cross-talk) without introducing live pathogens.

## References

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- To cite this document: BenchChem. [8-Oxotetradecanoic Acid: A Technical Guide to Metabolic & Signaling Functions]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b150441/docs#8-oxotetradecanoic-acid-a-technical-guide-to-metabolic-signaling-functions>]

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